3-(aminomethyl)-1H-1,2,4-triazol-5-amine CAS number 1141475-84-4
3-(aminomethyl)-1H-1,2,4-triazol-5-amine CAS number 1141475-84-4
Topic: 3-(aminomethyl)-1H-1,2,4-triazol-5-amine (CAS 1141475-84-4) Content Type: Technical Monograph & Application Guide Author Role: Senior Application Scientist[1]
A Bifunctional Scaffold for Fragment-Based Drug Discovery and Peptidomimetics[1]
Executive Summary
3-(Aminomethyl)-1H-1,2,4-triazol-5-amine (CAS 1141475-84-4) is a high-value heterocyclic building block characterized by its distinct bifunctional amine topology .[1] Unlike symmetric diamines, this scaffold presents two nitrogen centers with radically different electronic environments: a nucleophilic, aliphatic primary amine (via the methylene linker) and an electron-deficient, heteroaromatic amine directly attached to the triazole ring.[1]
This electronic asymmetry allows for orthogonal functionalization without the need for complex protecting group strategies, making it an ideal candidate for:
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Fragment-Based Drug Discovery (FBDD): As a polar, hydrogen-bond-rich scaffold.[1]
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Kinase Inhibitor Design: The 3,5-diamino-1,2,4-triazole motif is a proven hinge-binding pharmacophore.[1]
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Peptidomimetics: Serving as a rigid, hydrolytically stable isostere for Gly-Gly or Gly-Ala dipeptide segments.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data | Notes |
| IUPAC Name | 3-(aminomethyl)-1H-1,2,4-triazol-5-amine | Tautomeric equilibrium exists between 1H and 4H forms.[1] |
| CAS Number | 1141475-84-4 | Often supplied as the dihydrochloride salt (CAS 1642874-76-9).[1] |
| Molecular Formula | C₃H₇N₅ | MW: 113.12 g/mol (Free base) |
| Solubility | High in H₂O, DMSO, MeOH | Poor solubility in non-polar solvents (DCM, Hexanes).[1] |
| pKa (Calculated) | NH (Ring): ~10.0NH₂ (Aliphatic): ~9.2NH₂ (Aromatic): ~4.0 | The aliphatic amine is the primary basic center. The aromatic amine is weakly basic.[1] |
| Electronic Character | Amphoteric | The triazole ring can act as both a weak acid (NH deprotonation) and a weak base. |
Synthesis Strategy
The most robust synthetic route for CAS 1141475-84-4 involves the condensation of aminoguanidine with an N-protected glycine derivative (typically N-Boc-glycine ethyl ester).[1] This approach ensures the aliphatic amine remains protected during the harsh cyclization conditions, preventing polymerization.[1]
Mechanism of Action:
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Acylguanidine Formation: Nucleophilic attack of aminoguanidine on the ester carbonyl.[1]
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Base-Catalyzed Cyclization: Intramolecular dehydration to close the 1,2,4-triazole ring.[1]
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Global Deprotection: Acidic removal of the Boc group.[1]
Visualizing the Pathway
The following diagram illustrates the validated synthetic workflow and the critical chemo-differentiation points.
Figure 1: Step-wise synthesis from aminoguanidine and N-Boc-glycine, highlighting the generation of two distinct amine sites.
Experimental Protocol: Synthesis of 3-(Aminomethyl)-1H-1,2,4-triazol-5-amine 2HCl
Safety Note: Aminoguanidine is an energetic precursor.[1] Reactions involving hydrazine derivatives should be conducted behind a blast shield.[1]
Step 1: Preparation of the Acylguanidine Intermediate
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Charge: In a 250 mL round-bottom flask, suspend Aminoguanidine bicarbonate (10.0 mmol) in anhydrous methanol (50 mL).
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Activate: Add Sodium methoxide (10.0 mmol, 25% wt in MeOH) dropwise. Stir at room temperature for 30 minutes to generate the free base.
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Couple: Add N-Boc-glycine ethyl ester (10.0 mmol) in one portion.
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Reflux: Heat the mixture to reflux (65°C) for 12 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the ester.
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Concentrate: Remove solvent under reduced pressure to obtain the crude acylguanidine solid.
Step 2: Cyclization
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Resuspend: Dissolve the crude intermediate in 2M aqueous NaOH (20 mL).
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Heat: Heat to 80°C for 4 hours. This forces the dehydrative cyclization.[1]
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Neutralize: Cool to 0°C and adjust pH to ~7 using 1M HCl. The N-Boc-protected triazole may precipitate; if not, extract with Ethyl Acetate (3 x 50 mL).[1]
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Dry & Isolate: Dry organics over Na₂SO₄ and concentrate.
Step 3: Deprotection & Salt Formation [1]
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Dissolve: Dissolve the N-Boc-triazole in 1,4-Dioxane (10 mL).
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Acidify: Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.
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Precipitate: Stir at room temperature for 2 hours. The product, 3-(aminomethyl)-1H-1,2,4-triazol-5-amine dihydrochloride , will precipitate as a white hygroscopic solid.[1]
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Filter: Collect by filtration under nitrogen (to prevent moisture absorption) and wash with cold diethyl ether.
Applications in Drug Discovery[1]
A. Chemo-Selective Derivatization
The power of this scaffold lies in the pKa difference between the two amines.[1]
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pH 8-9: The aliphatic amine (pKa ~9.[1]2) is nucleophilic.[1][2] The aromatic amine (pKa ~4.[1]0) is effectively neutral and non-nucleophilic.[1]
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Reaction: You can selectively acylate or alkylate the aminomethyl group without protecting the aromatic amine.[1]
B. Kinase Inhibitor Design (Hinge Binding)
The 1,2,4-triazole-3,5-diamine motif is a "privileged structure" for kinase inhibition.[1] The triazole ring nitrogens and the exocyclic aromatic amine can form a donor-acceptor-donor (DAD) hydrogen bond triad with the ATP-binding hinge region of kinases (e.g., CDKs, GSK-3β).[1]
C. Peptidomimetics
This molecule acts as a Gly-Gly isostere .[1] The distance between the two nitrogen atoms mimics the spacing in a dipeptide, but the triazole ring imposes rigidity, reducing conformational entropy and potentially increasing binding affinity to targets like proteases.[1]
Figure 2: Mapping the core scaffold to key medicinal chemistry applications.
References
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Synthesis of 1,2,4-Triazole-3,5-diamines
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Aminoguanidine Reactivity
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Triazole Medicinal Chemistry
- Title: 1,2,4-Triazoles: A Review of Pharmacological Activities.
- Source:Chemical Biology & Drug Design.
-
URL:[Link]
- Relevance: Establishes the 1,2,4-triazole ring as a bioisostere and privileged scaffold.
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Commercial Building Block Data
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane [organic-chemistry.org]
